![molecular formula C11H17NO B2443546 {2-[(Propan-2-yloxy)methyl]phenyl}methanamine CAS No. 28837-93-6](/img/structure/B2443546.png)
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a chemical compound with the CAS Number: 28837-93-6 . It has a molecular weight of 179.26 and its IUPAC name is 2-(isopropoxymethyl)benzylamine .
Molecular Structure Analysis
The InChI code for “{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is 1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” is a liquid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.
Aplicaciones Científicas De Investigación
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives have been synthesized and explored for their photocytotoxic properties. These complexes exhibit remarkable photocytotoxicity under red light, providing a potential avenue for targeted cancer therapy. The ability of these complexes to generate reactive oxygen species and interact with DNA highlights their potential in medical imaging and as therapeutic agents (Basu et al., 2014).
Anticancer Agents through SIRT1 Inhibition
Derivatives of the compound have shown potent growth inhibitory action against human cancer cell lines. The synthesis and characterization of novel indole-based molecules, incorporating elements of the target compound's structure, have led to the identification of potential anticancer leads. These molecules inhibit the deacetylation activity of SIRT1 enzyme, suggesting a new approach to treat prostatic hyperplasia (Panathur et al., 2013).
Catalytic Applications of Pincer Palladacycles
The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles for catalytic applications underscores the compound's versatility in organic synthesis. These catalysts have shown good activity and selectivity in various reactions, highlighting their potential in the development of new synthetic methodologies (Roffe et al., 2016).
Enhanced Cellular Uptake and Photocytotoxicity
Research into Iron(III) complexes of Schiff bases derived from the target compound has shown enhanced cellular uptake and remarkable photocytotoxicity. This research points towards the compound's applicability in developing new therapeutic agents that can be selectively taken up by cancer cells, providing a pathway for the targeted treatment of cancer (Basu et al., 2015).
Antimicrobial Activities of Schiff Bases
The synthesis of Schiff bases involving the target compound or its derivatives has demonstrated potential antimicrobial activities. These compounds offer a new direction for the development of antimicrobial agents, showcasing the compound's utility in addressing bacterial and fungal infections (Thomas et al., 2010).
Safety and Hazards
The safety information for “{2-[(Propan-2-yloxy)methyl]phenyl}methanamine” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
[2-(propan-2-yloxymethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,7-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGPYNYIKTWLFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Propan-2-yloxy)methyl]phenyl}methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)
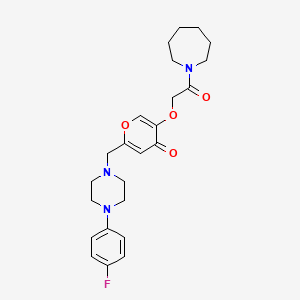
![2-[(Chloromethoxy)methyl]oxolane](/img/structure/B2443468.png)
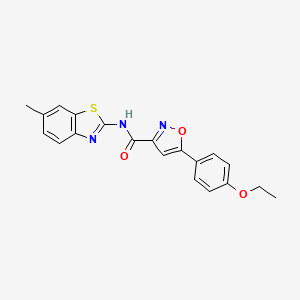
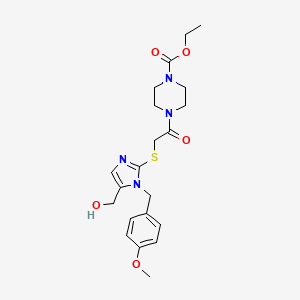
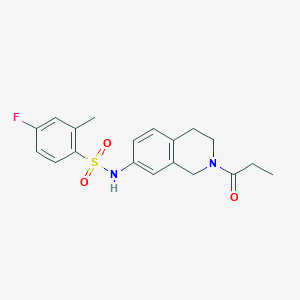
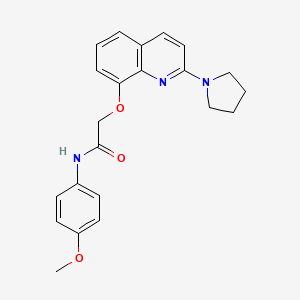

![2-(3,4-Dimethoxyphenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B2443476.png)
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B2443479.png)
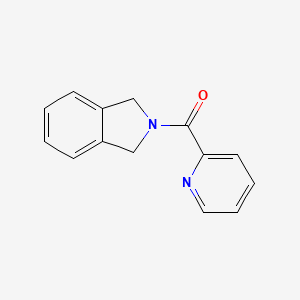

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2443485.png)